2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine
Description
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine |
InChI |
InChI=1S/C8H16N4O/c1-8(2,9)7-10-6(13-11-7)5-12(3)4/h5,9H2,1-4H3 |
InChI Key |
YCPAUBVXIAQZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
From patent US9475799B1, a synthetic route relevant to related oxadiazole derivatives involves:
- Reacting 2-amino-2-methylpropanenitrile with oxadiazole carbonyl chloride in the presence of an organic base (e.g., N-methyl morpholine, pyridine) in a halogenated hydrocarbon solvent such as dichloromethane.
- This yields N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide with high yield (90-95%).
This intermediate provides a scaffold for further functionalization.
Conversion to Amidoxime Intermediate
- Treatment of the nitrile-containing intermediate with hydroxylamine (or its methyl derivative) in an alcohol solvent (methanol, ethanol, or isopropanol) at 50-60 °C converts the nitrile group to an amidoxime.
- The reaction is monitored until completion, then cooled and precipitated with a non-polar solvent like heptane.
Cyclization with Dialkyl Acetylene Dicarboxylate
Introduction of the Dimethylaminomethyl Group
- The dimethylaminomethyl substituent can be introduced by alkylation or reductive amination of an appropriate precursor.
- In related syntheses, alkylation of the oxadiazole ring or side chains with halogenated dimethylaminomethyl reagents is performed under basic conditions.
- Alternatively, Mannich-type reactions using formaldehyde and dimethylamine sources can install the dimethylaminomethyl group at activated positions on the heterocycle.
Final Functionalization to Obtain the Target Amine
- The propan-2-amine moiety is incorporated either by using 2-amino-2-methylpropanenitrile as a starting material or by subsequent amination steps.
- The final compound is purified by crystallization or chromatography to achieve high purity (>99.5% reported for related compounds).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Formation of nitrile intermediate | 2-amino-2-methylpropanenitrile + oxadiazole carbonyl chloride + base (NMM, pyridine) | Dichloromethane | 0-25 °C | 90-95 | Halogenated hydrocarbon solvent preferred |
| 2. Amidoxime formation | Hydroxylamine (IIIa) | Isopropanol | 50-60 °C | Quantitative | Reaction monitored by TLC |
| 3. Cyclization with DMAD | Dimethyl acetylenedicarboxylate | Methanol, then xylene | 25-135 °C | 80-85 | Heating in xylene for 6 hours |
| 4. Alkylation/amination | Dimethylaminomethyl halide or Mannich reagents | Alcohol or aprotic solvents | Room temp to reflux | Variable | Controlled addition to avoid over-alkylation |
| 5. Final purification | Crystallization or chromatography | Appropriate solvents | Ambient | >99.5 purity | Ensures removal of O-methylated impurities |
Advantages of the Described Synthetic Route
- Avoids protection and deprotection steps of amino groups, reducing complexity and cost.
- Uses readily available starting materials such as 2-amino-2-methylpropanenitrile.
- Employs environmentally friendly solvents like isopropanol and methanol in key steps.
- Achieves high purity and good overall yield (~55-58% for related oxadiazole drugs).
- Scalable and industrially viable, as demonstrated in patent literature.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
- Structure : Contains a 4-isopropylphenyl group at the oxadiazole 3-position and a primary amine (ethan-1-amine) at the 5-position.
- Properties : Molecular weight = 231.3 g/mol; increased lipophilicity due to the aromatic substituent.
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine
- Structure : Substitutes the propan-2-amine group with a cyclopentane ring, enhancing steric bulk.
- Properties : Higher molecular weight (due to cyclopentane) and dihydrochloride salt form (improved solubility).
- Application : Explored in fragment-based drug discovery for targeting protein-protein interactions .
{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
- Structure : A 1,3,4-oxadiazole isomer with a nitroaryl group and isopropylamine.
- Properties : Molecular weight = 262.26 g/mol; nitro group introduces electron-withdrawing effects.
- Application : Primarily studied as a nitro group-containing scaffold for antimicrobial agents .
Molecular and Electronic Effects
- Dimethylaminomethyl Group: Enhances solubility via tertiary amine basicity and participates in hydrogen bonding, critical for enzyme inhibition .
- Aryl vs.
- Oxadiazole Isomerism : 1,2,4-Oxadiazoles (target compound) generally exhibit higher metabolic stability than 1,3,4-isomers due to reduced ring strain .
Biological Activity
The compound 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine , also known by its CAS number 1210110-83-0, is a novel oxadiazole derivative with potential biological activities. This article aims to compile and analyze existing research on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 184.24 g/mol
- Structural Characteristics : The compound contains an oxadiazole ring, which is often associated with various biological activities.
Pharmacological Profile
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine has not been extensively documented in the literature; however, the following potential activities have been suggested based on structural analogs:
-
Anticancer Activity :
- Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, oxadiazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways (e.g., PI3K/Akt pathway) .
- Antimicrobial Properties :
- Cytotoxicity :
The exact mechanism of action for 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine remains to be elucidated. However, the following mechanisms are commonly associated with oxadiazole derivatives:
- Inhibition of Kinases : Many oxadiazole derivatives act as kinase inhibitors which can interfere with cancer cell signaling.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
